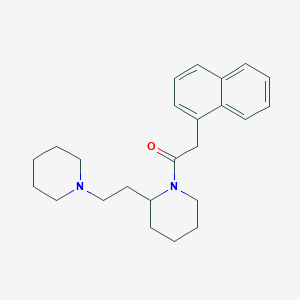

1-(1-Naphthylacetyl)-2-(2-piperidin-1-ylethyl)piperidine

Description

1-(1-Naphthylacetyl)-2-(2-piperidin-1-ylethyl)piperidine is a piperidine derivative featuring a naphthylacetyl group at position 1 and a 2-piperidin-1-ylethyl substituent at position 2. Such compounds are often explored for pharmacological applications, including enzyme inhibition and receptor modulation .

Properties

Molecular Formula |

C24H32N2O |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

2-naphthalen-1-yl-1-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C24H32N2O/c27-24(19-21-11-8-10-20-9-2-3-13-23(20)21)26-17-7-4-12-22(26)14-18-25-15-5-1-6-16-25/h2-3,8-11,13,22H,1,4-7,12,14-19H2 |

InChI Key |

RCUHRLGFHXOUHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCC2CCCCN2C(=O)CC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Biological Activity

1-(1-Naphthylacetyl)-2-(2-piperidin-1-ylethyl)piperidine is a synthetic compound classified within the piperidine derivatives. Its unique molecular structure, which includes a naphthylacetyl group linked to a piperidine moiety with an additional piperidinyl ethyl side chain, suggests potential biological activities that warrant investigation. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure

The chemical formula for 1-(1-Naphthylacetyl)-2-(2-piperidin-1-ylethyl)piperidine is with a molecular weight of approximately 364.52 g/mol . The structural representation can be summarized as follows:

Synthesis

The synthesis of 1-(1-Naphthylacetyl)-2-(2-piperidin-1-ylethyl)piperidine involves multiple steps that may include:

- Formation of the naphthylacetyl group : This step typically requires the use of acetic anhydride or acetyl chloride in the presence of a catalyst.

- Piperidine ring formation : This can be achieved through cyclization reactions involving appropriate precursors.

- Final assembly : The final compound is obtained by combining the synthesized components through amide or similar coupling reactions.

Biological Activity

Research indicates that compounds with piperidine structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Similar piperidine derivatives have shown effectiveness against various microbial strains, including Candida auris and Staphylococcus aureus. For instance, studies on related compounds have demonstrated their ability to disrupt microbial membranes and induce apoptosis in fungal cells .

- Anticancer Potential : Some piperidine derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce cell cycle arrest. For example, derivatives with similar structural motifs have been shown to have cytotoxic effects on cancer cell lines .

Table 1: Comparative Biological Activities of Piperidine Derivatives

| Compound Name | Activity Type | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| 1-(1-Naphthylacetyl)-2-(2-piperidin-1-ylethyl)piperidine | TBD | TBD | TBD |

| Piperidine-based triazolylacetamides | Antifungal | 0.24 - 0.97 | Disruption of plasma membrane, apoptosis induction |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole | Antimicrobial | 2.5 - 6.7 | Inhibition of DNA gyrase, cellular disruption |

Case Studies

Several studies have focused on the biological activity of structurally related compounds:

- Antifungal Studies : A study synthesized novel piperidine derivatives that exhibited significant antifungal activity against Candida auris, showing MIC values ranging from 0.24 to 0.97 μg/mL .

- Antimicrobial Mechanisms : Research on similar compounds indicated that they could induce cell death through mechanisms involving membrane disruption and apoptosis .

- Pharmacological Profiling : Investigations into the pharmacodynamics and pharmacokinetics of related piperidine derivatives revealed insights into their therapeutic potential and safety profiles.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing piperidine structures often exhibit a range of biological activities. The specific biological activity of 1-(1-Naphthylacetyl)-2-(2-piperidin-1-ylethyl)piperidine is still being explored, but several potential applications have been identified:

- Antimicrobial Activity : Piperidine derivatives are known for their antimicrobial properties. Studies have shown that similar compounds exhibit significant inhibition against various bacterial strains, suggesting that this compound may also possess similar effects .

- Anticancer Potential : The structural characteristics of piperidine derivatives allow for interactions with biological targets involved in cancer progression. Preliminary studies suggest that modifications to the piperidine structure can enhance cytotoxicity against cancer cell lines .

- CNS Activity : Piperidine derivatives are recognized for their central nervous system (CNS) effects. They can exhibit both depressant and stimulant actions depending on dosage, making them candidates for further investigation in neuropharmacology .

Interaction Studies

Understanding how 1-(1-Naphthylacetyl)-2-(2-piperidin-1-ylethyl)piperidine interacts with biological targets is crucial for elucidating its pharmacodynamics and pharmacokinetics. Interaction studies typically involve:

- Molecular Docking : To predict binding affinities and interaction modes with target proteins.

- In Vitro Assays : To evaluate biological activity against specific pathogens or cancer cell lines.

Case Studies

Several studies have investigated piperidine derivatives, providing insights into their pharmacological activities:

- Pharmacological Screening : A study conducted by Naicker et al. evaluated six novel piperidine derivatives for antimicrobial and antioxidant activities, demonstrating varying degrees of microbial inhibition against Gram-positive and Gram-negative bacteria . These findings suggest that similar investigations could yield valuable data on 1-(1-Naphthylacetyl)-2-(2-piperidin-1-ylethyl)piperidine.

- Cytotoxicity Studies : Research focused on synthesizing new piperazine-linked compounds has shown promising results in terms of cytotoxicity against cancer cell lines, indicating that structural modifications can significantly impact therapeutic efficacy . This highlights the importance of exploring structural variations in 1-(1-Naphthylacetyl)-2-(2-piperidin-1-ylethyl)piperidine for enhanced anticancer properties.

- Molecular Docking Studies : Investigations into the binding interactions of piperidine derivatives with various receptors have provided insights into their mechanism of action, supporting their potential use in drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

- 1-(2-Piperidin-1-ylethyl)-2-(4-propoxybenzyl)-1H-benzimidazole () : Replaces the naphthylacetyl group with a 4-propoxybenzyl-benzimidazole core. Synthesized via alkylation with 1-(2-chloroethyl)piperidine (29% yield), highlighting challenges in introducing bulky substituents .

- 1-(1-(3-Methoxyphenyl)-4-(naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine () : Shares the naphthalene moiety but incorporates a propargyl linker and phenylpiperidine. Synthesized via a copper-catalyzed three-component reaction (44% yield), demonstrating efficient coupling of aromatic groups .

- 1-[2-(2-Pyridyl)ethyl]piperidine (): Substitutes naphthylacetyl with a pyridylethyl group, altering electronic properties.

Physicochemical and Conformational Properties

Substituent Effects on Basicity and Conformation

- Electron-Withdrawing Groups : In 1-(trifluoroacetyl)piperidine (), the trifluoroacetyl group reduces nitrogen basicity, favoring a planar conformation. Comparatively, the naphthylacetyl group in the target compound may similarly delocalize electron density, modulating receptor binding .

- Hydrogen Bonding: The Betti base derivative () forms an intramolecular O–H···N bond, stabilizing a chair conformation.

Lipophilicity and Solubility

- Naphthalene vs. Benzene : The naphthyl group increases logP compared to phenyl analogs (e.g., 1-(2-chlorobenzoyl)piperidine, ), enhancing membrane permeability but reducing solubility .

Enzyme Inhibition

- α-Glucosidase Inhibition : A 1-DNJ derivative () with a 4-hydroxy-3-methoxybenzyl group showed IC50 = 0.207 mM, superior to acarbose (IC50 = 0.353 mM). The target compound’s naphthyl group may enhance hydrophobic interactions with enzyme active sites .

- Antifungal Activity: Benzimidazole-piperidine hybrids () exhibit activity against Staphylococcus aureus NorA, suggesting that piperidine derivatives with aromatic systems are promising antimicrobial leads .

Receptor Affinity

Key Research Findings

Synthetic Flexibility : Piperidine derivatives tolerate diverse substituents (aryl, alkyl, acetyl), enabling tailored pharmacokinetic profiles .

Activity-Structure Relationships : Bulky aromatic groups (naphthyl, benzimidazole) enhance target engagement but may reduce solubility. Conformational rigidity (e.g., chair piperidine in ) improves binding specificity .

Pharmacological Potential: Piperidine derivatives are versatile scaffolds for enzyme inhibitors (α-glucosidase, NorA) and CNS-targeting agents (AMPA receptors) .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 1-(1-Naphthylacetyl)-2-(2-piperidin-1-ylethyl)piperidine?

- Methodology :

Synthesis : Use nucleophilic acyl substitution between naphthylacetic acid derivatives and piperidine-containing precursors. Optimize reaction conditions (e.g., temperature, solvent polarity) to improve yield.

Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using ethanol/water mixtures .

Characterization : Confirm structure via -NMR (e.g., aromatic proton integration at δ 7.2–8.5 ppm for naphthyl groups) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What safety protocols are critical when handling this compound?

- Methodology :

Hazard Mitigation : Wear PPE (nitrile gloves, lab coat, goggles) due to acute toxicity risks (oral, dermal, inhalation; Category 4) .

Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent degradation.

Spill Management : Use absorbent materials (vermiculite) and neutralize with 10% acetic acid before disposal .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodology :

Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%).

Spectroscopy : Analyze FT-IR for characteristic carbonyl stretches (~1680 cm) and amine N–H bends (~3300 cm) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis?

- Methodology :

Variable Screening : Test factors like catalyst loading (e.g., 1–5 mol%), solvent (DMF vs. THF), and temperature (60–100°C).

Response Surface Methodology (RSM) : Use a central composite design to model interactions and identify optimal parameters for yield maximization .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodology :

Molecular Dynamics (MD) : Simulate binding affinity to cytochrome P450 enzymes using AMBER or GROMACS.

ADMET Prediction : Utilize SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP inhibition .

Q. How to resolve contradictions in reported biological activity data?

- Methodology :

Meta-Analysis : Compare datasets across studies (e.g., IC variability in receptor assays) using statistical tools (ANOVA, Tukey’s HSD).

Dose-Response Validation : Replicate assays under standardized conditions (pH 7.4, 37°C) to isolate confounding variables .

Q. What strategies enhance the compound’s stability in aqueous buffers?

- Methodology :

Excipient Screening : Test cyclodextrins (e.g., HP-β-CD) or surfactants (Tween-80) to improve solubility.

Degradation Kinetics : Monitor hydrolysis rates via UV-Vis at λ = 254 nm under varying pH (2–9) .

Q. How to design in vitro assays for receptor-binding specificity?

- Methodology :

Competitive Binding : Use radiolabeled ligands (e.g., -ligand displacement) in HEK293 cells expressing target receptors.

Selectivity Profiling : Screen against a panel of GPCRs (e.g., dopamine D2, serotonin 5-HT3) to assess off-target effects .

Key Considerations for Future Research

- Mechanistic Studies : Use cryo-EM to resolve ligand-receptor complexes at near-atomic resolution.

- AI-Driven Synthesis : Integrate COMSOL Multiphysics for reaction flow optimization and real-time parameter adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.